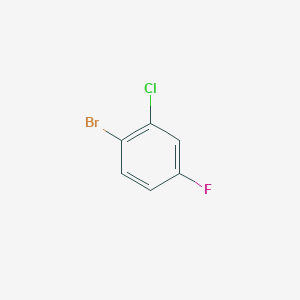![molecular formula C11H14BrNO2 B027572 N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine CAS No. 497863-61-3](/img/structure/B27572.png)
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Overview
Description
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, also known as 3-bromo-2,2-dimethoxyethylbenzene, is an organic compound with the molecular formula C10H13BrO2. It is a colorless solid that is soluble in organic solvents. This compound has been used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Analytical Detection in Forensic Toxicology
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, along with its derivatives, has been identified in forensic toxicology for the detection of illicit drug use. For instance, a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the identification and quantification of a similar compound, 25B-NBOMe, in serum and urine in a case of severe intoxication (Poklis et al., 2014). Such analytical techniques are critical for the accurate diagnosis and legal proceedings in cases of drug abuse.
Antioxidant and Anticancer Potential
Research has also explored the biological activities of bromophenol derivatives, highlighting their potential in drug development due to antioxidant, anticancer, anti-diabetic, and anti-inflammatory activities. A study synthesized new methylated and acetylated bromophenol derivatives and evaluated their antioxidant and anticancer activities. Compounds demonstrated significant amelioration of H2O2-induced oxidative damage and ROS generation in cellular models, as well as induced apoptosis in leukemia cells, suggesting their utility in developing therapeutic agents (Dong et al., 2022).
Synthesis and Intermediate Use in Organic Chemistry
The compound has relevance in organic synthesis as well. One study reported the synthesis of 2,2-Dimethoxyethanamine, a key intermediate for this compound, demonstrating its importance in the preparation of more complex molecules. This synthesis is noted for its advantages such as easy operation, low cost, and short reaction time, which are beneficial for industrial applications (Song Hong-rui, 2011).
properties
IUPAC Name |
1-(3-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-4-3-5-10(12)6-9/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHLGZYOYSZWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=CC1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629309 | |
| Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497863-61-3 | |
| Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)

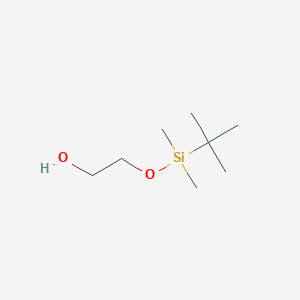
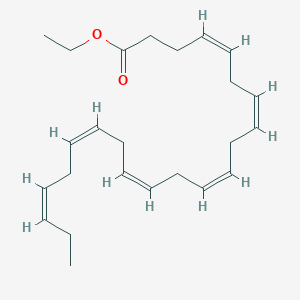

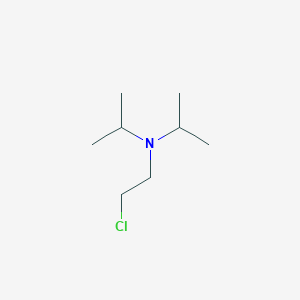

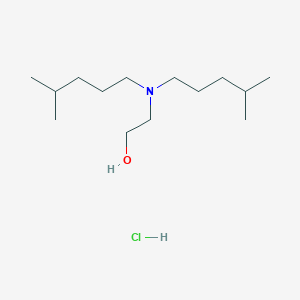
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)

